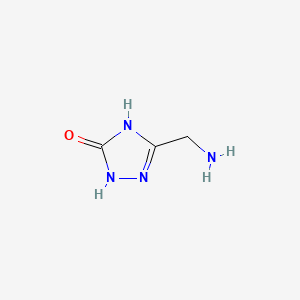![molecular formula C7H5ClN4O B1384398 2-Amino-6-chloropyrido[3,2-d]pyrimidin-4(1H)-one CAS No. 897359-74-9](/img/structure/B1384398.png)
2-Amino-6-chloropyrido[3,2-d]pyrimidin-4(1H)-one
Vue d'ensemble
Description
“2-Amino-6-chloropyrido[3,2-d]pyrimidin-4(1H)-one” is a chemical compound with the molecular formula C7H5ClN4O . It has a molecular weight of 196.59 g/mol . The IUPAC name for this compound is 2-amino-6-chloro-3H-pyrido[3,2-d]pyrimidin-4-one .
Synthesis Analysis
The synthesis of 4-substituted-pyrido[2,3-d]pyrimidin-4(1H)-ones, which includes “2-Amino-6-chloropyrido[3,2-d]pyrimidin-4(1H)-one”, involves the oxidation of 4-substituted-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones. These are prepared from arylidenemalononitriles and 6-aminothiouracil .Molecular Structure Analysis
The molecular structure of “2-Amino-6-chloropyrido[3,2-d]pyrimidin-4(1H)-one” can be represented by the canonical SMILES string: C1=CC(=NC2=C1N=C(NC2=O)N)Cl .Physical And Chemical Properties Analysis
The compound “2-Amino-6-chloropyrido[3,2-d]pyrimidin-4(1H)-one” has a topological polar surface area of 80.4 Ų and a complexity of 267 . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has no rotatable bonds .Applications De Recherche Scientifique
Antimicrobial Research
- Summary of Application : A series of novel N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives, which may include “2-Amino-6-chloropyrido[3,2-d]pyrimidin-4(1H)-one”, has been synthesized and characterized . These compounds have been tested for their in vitro antimicrobial activity on various bacteria and fungi .
- Methods of Application : The compounds were synthesized and characterized by 1H and 13C NMR spectrometry . They were then docked against the acetyl-CoA carboxylase enzyme and tested for their in vitro antimicrobial activity .
- Results or Outcomes : All synthesized compounds demonstrated moderate activity, and two products exhibited good antibacterial and antifungal activity .
Prolyl-4-Hydroxylase Inhibitory Activity
- Summary of Application : This compound may have potential applications in the field of biochemistry, specifically in the inhibition of prolyl-4-hydroxylase . Prolyl-4-hydroxylase is an enzyme that plays a crucial role in the formation of collagen, a protein that provides structure to various tissues in the body .
- Methods of Application : The inhibitory activity of this compound against prolyl-4-hydroxylase can be determined by measuring the hydroxyproline content in cells . Hydroxyproline is a major component of the protein collagen, and its levels can indicate the activity of prolyl-4-hydroxylase .
BTK Inhibitors in Mantle Cell Lymphoma Treatment
- Summary of Application : A class of pyrazolopyrimidine-based BTK inhibitors, which may include “2-Amino-6-chloropyrido[3,2-d]pyrimidin-4(1H)-one”, were designed and evaluated in mantle cell lymphoma (MCL) cell lines . BTK inhibitors are of great value and significance in the treatment of B-cell malignancies and autoimmune diseases .
- Methods of Application : The target compounds were synthesized and their antiproliferative activity was evaluated in MCL cells lines . The mode of action of target molecules was approached by modelling their binding affinity towards Bruton’s tyrosine kinase (BTK) enzyme .
- Results or Outcomes : Some compounds demonstrated effectively antiproliferative activity in MCL cells lines with single-digit micromolar potency . One compound specifically disturbed mitochondrial membrane potential and increased reactive oxygen species level in Z138 cells in a dose-dependent manner . It induced cell apoptosis through the caspase 3-mediated apoptotic pathway in Z138 cells .
Potential Use in Drug Synthesis
Propriétés
IUPAC Name |
2-amino-6-chloro-3H-pyrido[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4O/c8-4-2-1-3-5(11-4)6(13)12-7(9)10-3/h1-2H,(H3,9,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLDKZFCEXVVSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=C(NC2=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659996 | |
| Record name | 2-Amino-6-chloropyrido[3,2-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-chloropyrido[3,2-d]pyrimidin-4(1H)-one | |
CAS RN |
897359-74-9 | |
| Record name | 2-Amino-6-chloropyrido[3,2-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-amino-7-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1384317.png)


![5-benzyl-6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384326.png)

![1-Benzyl-1,6-diazaspiro[3.3]heptan-2-one hydrochloride](/img/structure/B1384329.png)



![6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B1384334.png)

![3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B1384337.png)
![7-amino-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384338.png)